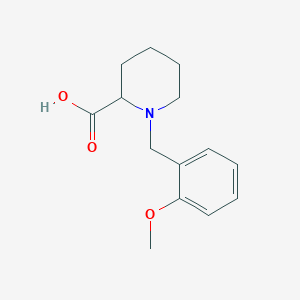

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is a compound that can be associated with the family of piperidine derivatives, which are known for their presence in various alkaloids and pharmaceuticals. The compound features a piperidine ring, a common structural motif in medicinal chemistry, attached to a carboxylic acid functional group and a methoxy-benzyl substituent. This structure suggests potential reactivity typical of piperidine derivatives and the possibility of engaging in various chemical transformations.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, a Lewis acid-directed cyclocondensation approach was used to synthesize oxygen-substituted tetrahydrocarbolines, starting from piperidone enol ethers . Another study reported the synthesis of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which was further transformed into various alkaloids . These methods highlight the versatility of piperidine derivatives in synthetic organic chemistry and their potential as intermediates for complex molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, as demonstrated by the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid . The study of these structures provides insights into the supramolecular organization and potential interactions that could be relevant for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid as well.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions. For example, the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives involved a Dieckmann reaction, showcasing the reactivity of the piperidine ring system . These derivatives have been used as intermediates in the synthesis of natural products and compounds with pharmacological interest, indicating the broad utility of piperidine-based structures in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their structural features. The presence of a carboxylic acid group suggests that 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid would exhibit acidic properties and could form salts with bases. The methoxy-benzyl substituent may influence the compound's lipophilicity, which is an important factor in drug design. The piperidine ring itself is known to impart basicity and can engage in hydrogen bonding, which could affect the compound's solubility and reactivity.

科学的研究の応用

Kinetic and Thermodynamic Studies

Research on the kinetic and thermodynamic acidities of substituted nitroethylenes provides insights into the transition state imbalances compared to other nitroalkanes. These studies are crucial for understanding the reactivity and stability of compounds related to 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, highlighting the importance of such compounds in synthetic chemistry and their potential applications in developing new chemical entities with specific reactivity profiles (Bernasconi, Ali, & Gunter, 2003).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives reveal variable and modest antimicrobial activity against bacteria and fungi. This research demonstrates the potential of compounds structurally related to 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in the development of new antimicrobial agents, expanding the scope of applications in medicinal chemistry and pharmacology (Patel, Agravat, & Shaikh, 2011).

Synthetic Intermediates for Natural Products and Pharmaceuticals

Studies on the preparation and reactivity of piperidinedione derivatives emphasize their utility as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest. These derivatives, related to 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, are highlighted for their roles in developing antiepileptic, herbicidal agents, and therapeutic agents for liver disorders, showcasing the compound's versatility in synthetic organic chemistry (Ibenmoussa et al., 1998).

Catalysis in Aromatic Nucleophilic Substitution

The role of piperidine in catalyzing aromatic nucleophilic substitution reactions provides insights into the mechanistic aspects of base catalysis and the specific base-general acid mechanism. Research in this area underscores the significance of compounds like 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in developing novel catalytic methods for organic synthesis, enhancing the understanding of reaction mechanisms and the design of new catalysts (Consiglio et al., 1981).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-13-8-3-2-6-11(13)10-15-9-5-4-7-12(15)14(16)17/h2-3,6,8,12H,4-5,7,9-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXUFYVQFXXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398024 |

Source

|

| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1033400-09-7 |

Source

|

| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)